Methyl (iminomethoxymethyl)-carbamate

Catalog No.
S1901868
CAS No.
40943-37-1
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (iminomethoxymethyl)-carbamate

CAS Number

40943-37-1

Product Name

Methyl (iminomethoxymethyl)-carbamate

IUPAC Name

methyl (NE)-N-[amino(methoxy)methylidene]carbamate

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c1-8-3(5)6-4(7)9-2/h1-2H3,(H2,5,6,7)

InChI Key

DEZNOFAJXWNMHJ-UHFFFAOYSA-N

SMILES

COC(=O)NCOC=N

Canonical SMILES

COC(=NC(=O)OC)N

Isomeric SMILES

CO/C(=N/C(=O)OC)/N

Methyl (iminomethoxymethyl)-carbamate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is classified under the carbamate family, which is characterized by the presence of the carbamate functional group, R2NCO2R\text{R}_2\text{NCO}_2\text{R}'. The chemical structure of methyl (iminomethoxymethyl)-carbamate includes a methyl ester linked to an iminomethoxymethyl group, contributing to its unique properties and reactivity. Its molecular formula is C4H8N2O3\text{C}_4\text{H}_8\text{N}_2\text{O}_3 with a molecular weight of approximately 132.12 g/mol .

Typical of carbamates:

  • Hydrolysis: In aqueous environments, it can hydrolyze to form corresponding amines and carbonic acid derivatives.
  • Alcoholysis: It can react with alcohols to form esters, a common reaction pathway for carbamates.
  • Aminolysis: The compound can also undergo aminolysis, where it reacts with amines to form new carbamate derivatives.

These reactions are significant for its applications in synthetic organic chemistry, particularly in the development of pharmaceutical compounds.

Carbamates, including methyl (iminomethoxymethyl)-carbamate, are known for their biological activities, particularly as inhibitors of the enzyme acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in synaptic clefts, which can have both therapeutic and toxic effects depending on the dosage and context. Research indicates that compounds within this class may exhibit potential insecticidal properties due to their ability to disrupt normal neurotransmission in target organisms .

Various methods exist for synthesizing methyl (iminomethoxymethyl)-carbamate:

  • From Isocyanates: Reacting isocyanates with alcohols or amines can yield carbamates. For instance:
    R NCO+R OHR NHCO2\text{R NCO}+\text{R OH}\rightarrow \text{R NHCO}_2\text{R }
  • Curtius Rearrangement: This method involves the thermal decomposition of azides followed by reaction with alcohols or amines.
  • Direct Esterification: The reaction between carbamic acid derivatives and alcohols can directly yield methyl (iminomethoxymethyl)-carbamate.

These methods reflect the versatility and reactivity of carbamate compounds in organic synthesis.

Methyl (iminomethoxymethyl)-carbamate finds applications primarily in:

  • Pharmaceutical Synthesis: Serving as an intermediate in the production of various drugs.
  • Agrochemicals: Utilized in formulating pesticides and herbicides due to its biological activity.
  • Research: Employed in studies related to enzyme inhibition and neurobiology.

Its role as a building block in synthetic chemistry makes it valuable across multiple industries.

Studies on methyl (iminomethoxymethyl)-carbamate indicate its interactions with various biological systems, particularly concerning its acetylcholinesterase inhibitory activity. This interaction is crucial for understanding its potential therapeutic uses and toxicological profiles. Research has shown that compounds within this class can affect neurotransmitter levels significantly, leading to both desired effects in pest control and potential risks in human health .

Methyl (iminomethoxymethyl)-carbamate shares structural similarities with several other carbamates. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Methyl CarbamateC₂H₅NO₂Simple carbamate; used as a pesticide and solvent
MethomylC₇H₁₃N₃O₂SAcetylcholinesterase inhibitor; widely used pesticide
CarbarylC₁₁H₁₃N₃O₂Insecticide; acts similarly by inhibiting acetylcholinesterase
AldicarbC₁₁H₁₄N₂O₃SHighly toxic insecticide; potent AChE inhibitor

Uniqueness

Methyl (iminomethoxymethyl)-carbamate is unique due to its specific structural features that allow it to function effectively as an intermediate in complex synthetic pathways while maintaining significant biological activity. Its distinct reactivity patterns compared to simpler carbamates make it a valuable compound in both research and industrial applications.

PropertyValueSource
Molecular FormulaC₄H₈N₂O₃Multiple chemical databases
Molecular Weight132.12 g/molAlzchem Group database
Exact Mass132.053492 g/molEPA CompTox database
Monoisotopic Mass132.053492 g/molEPA CompTox database
CAS Registry Number40943-37-1CAS Registry
EINECS Number255-150-1EINECS Registry
Chemical Name (IUPAC)Methyl (iminomethoxymethyl)carbamateIUPAC nomenclature
Alternative NamesN-Methoxycarbonyl-O-methylisourea; Carbamic acid, (iminomethoxymethyl)-, methyl esterChemical databases

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy of methyl (iminomethoxymethyl)-carbamate exhibits characteristic resonances that reflect its molecular structure. The carbamate nitrogen-hydrogen stretching appears as a broad signal between 4.5-6.0 parts per million, which is exchangeable with deuterium oxide, confirming the presence of the primary carbamate functionality [5] [6].

The methoxy groups generate distinct signals in the 3.6-3.8 parts per million region, with the carbamate methyl ester appearing at approximately 3.7 parts per million and the imine methoxy group showing a slightly different chemical shift due to the distinct electronic environment [6] [7]. The nitrogen-carbon-hydrogen₂ protons linked to the carbamate nitrogen appear in the 4.0-4.5 parts per million range, showing coupling patterns with the adjacent nitrogen-hydrogen proton [5].

The characteristic imine proton represents one of the most diagnostic signals, appearing in the downfield region between 7.5-8.5 parts per million, reflecting the deshielding effect of the electron-withdrawing imine functionality [8] [9].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information. The carbonyl carbon of the carbamate group resonates in the typical range of 155-165 parts per million, consistent with carbamate ester carbonyls [7]. The methoxy carbons appear in the 50-65 parts per million region, with multiple signals reflecting the different electronic environments of the carbamate and imine methoxy groups [8].

Infrared Spectroscopy

Infrared spectroscopy reveals several characteristic absorption bands that confirm the structural features of methyl (iminomethoxymethyl)-carbamate. The nitrogen-hydrogen stretching vibrations of the primary carbamate group appear in the 3200-3500 cm⁻¹ region, typically showing both symmetric and antisymmetric stretching modes [5] [10].

The carbonyl stretching vibration of the carbamate ester appears in the 1680-1720 cm⁻¹ range, which is characteristic of carbamate functional groups and slightly lower in frequency compared to simple esters due to resonance stabilization [11]. Research on similar carbamate compounds demonstrates that this carbonyl stretch is one of the most reliable diagnostic features for carbamate identification [5].

Carbon-nitrogen stretching vibrations associated with the carbamate linkage appear in the 1200-1350 cm⁻¹ region, while multiple carbon-oxygen stretching vibrations occur in the 1000-1200 cm⁻¹ range, reflecting the presence of both carbamate and methoxy carbon-oxygen bonds [5] [10]. The nitrogen-hydrogen bending vibrations contribute to absorptions in the 1500-1650 cm⁻¹ region [5].

Mass Spectrometry

Mass spectrometry analysis of methyl (iminomethoxymethyl)-carbamate shows the molecular ion peak at mass-to-charge ratio 132, corresponding to the molecular weight [6]. The fragmentation pattern reveals characteristic losses typical of carbamate compounds.

The base peak commonly appears at mass-to-charge ratio 101, representing the loss of a methoxy group (molecular weight 31) from the molecular ion [6]. Another significant fragment appears at mass-to-charge ratio 73, corresponding to the loss of the carbomethoxy group (carbon dioxide plus methyl, molecular weight 59), which is a characteristic fragmentation pathway for methyl carbamates [6] [7].

Table 2: Spectroscopic Characterization Data

TechniqueAssignment/PeakExpected Value/RangeNotes
¹H NMRN-H stretching4.5-6.0 ppm (broad)Exchangeable with D₂O
¹H NMRMethoxy groups (OCH₃)3.6-3.8 ppmTwo distinct methoxy signals
¹H NMRN-CH₂ protons4.0-4.5 ppmCoupled to NH proton
¹H NMRImine proton7.5-8.5 ppmCharacteristic imine signal
¹³C NMRCarbonyl carbon (C=O)155-165 ppmTypical carbamate carbonyl
¹³C NMRMethoxy carbons50-65 ppmMultiple methoxy environments
¹³C NMRImine carbon150-170 ppmImine/carbamate region
IR SpectroscopyN-H stretching3200-3500 cm⁻¹Primary carbamate NH stretch
IR SpectroscopyC=O stretching (carbamate)1680-1720 cm⁻¹Characteristic carbamate frequency
IR SpectroscopyC-N stretching1200-1350 cm⁻¹C-N carbamate stretch
IR SpectroscopyC-O stretching1000-1200 cm⁻¹Multiple C-O stretches
IR SpectroscopyN-H bending1500-1650 cm⁻¹NH bending vibration
Mass SpectrometryMolecular ion peak [M]⁺m/z 132Molecular ion peak
Mass SpectrometryBase peak [M-OCH₃]⁺m/z 101Loss of methoxy group
Mass SpectrometryFragment [M-CO₂CH₃]⁺m/z 73Loss of carbomethoxy group

Thermal Stability and Degradation Profiles

The thermal stability of methyl (iminomethoxymethyl)-carbamate follows patterns characteristic of carbamate compounds, which generally exhibit moderate thermal stability under ambient conditions but undergo decomposition at elevated temperatures [12] [13] [14]. Research on carbamate thermal degradation mechanisms indicates that the primary degradation pathway involves hydrolysis of the carbamate ester linkage [13] [15].

At elevated temperatures, typically above 100°C, methyl (iminomethoxymethyl)-carbamate undergoes thermal decomposition through several competing pathways. The predominant mechanism involves the cleavage of the carbamate bond, yielding methylamine, carbon dioxide, and the corresponding organic residue [13] [16]. This degradation pattern is consistent with studies on related carbamate pesticides and pharmaceutical intermediates [13] [17].

The thermal degradation process exhibits first-order kinetics with respect to the carbamate concentration, with an activation energy typical of carbamate ester bond cleavage reactions [12] [14]. Temperature-programmed desorption studies on similar carbamate compounds demonstrate that significant decomposition begins around 80-100°C, with complete degradation occurring by 200-250°C [18] [14].

Differential scanning calorimetry analysis would likely reveal an endothermic decomposition event corresponding to the carbamate bond cleavage, followed by additional thermal events associated with the breakdown of the imine functionality and methoxy groups [14]. The decomposition products include methylamine, which can be detected by gas chromatography-mass spectrometry analysis of the evolved gases [13].

Under oxidative conditions, the thermal degradation may proceed through alternative pathways involving the formation of nitrogen oxides and various carbonyl-containing compounds [12] [19]. The presence of the imine functionality may influence the degradation kinetics, potentially lowering the onset temperature compared to simple alkyl carbamates [16].

Table 3: Thermal Stability Properties

PropertyValueReference
Thermal Degradation OnsetModerate (typical for carbamates)Based on carbamate thermal behavior studies
Decomposition ProductsMethylamine, CO₂, and organic residuesCarbamate degradation pathway research
Thermal Stability CategoryModerate thermal stabilityComparative carbamate stability studies
Degradation MechanismHydrolysis of carbamate linkageMechanistic degradation studies
Temperature Range for StabilityStable at room temperature, degrades at elevated temperaturesGeneral carbamate thermal properties

Solubility and Partition Coefficients

The solubility characteristics of methyl (iminomethoxymethyl)-carbamate are influenced by its molecular structure, which contains both polar and nonpolar elements. The presence of the carbamate functional group, imine functionality, and methoxy substituents confers moderate polarity to the molecule, resulting in intermediate solubility properties between highly polar and nonpolar compounds [20] [21].

Based on structural similarities with methyl carbamate, which exhibits a water solubility of approximately 20 g/L [22] [23], methyl (iminomethoxymethyl)-carbamate is estimated to demonstrate moderate water solubility in the range of 10-50 g/L at 20°C. This estimation considers the additional polar functionality provided by the imine and methoxy groups, which would enhance aqueous solubility compared to simple alkyl carbamates [20] [22].

The partition coefficient (log P) for methyl (iminomethoxymethyl)-carbamate is estimated to fall within the range of -0.5 to 0.5, indicating a relatively hydrophilic character. This estimate is based on the log P value of methyl carbamate, which is approximately -0.66 [24], modified for the additional methoxy and imine functionalities. The negative to slightly positive log P value suggests preferential partitioning into the aqueous phase over organic solvents [20] [25].

The compound contains multiple hydrogen bond acceptor sites (three oxygen atoms and one nitrogen atom) and one hydrogen bond donor (the carbamate nitrogen-hydrogen), which significantly influences its solubility behavior in protic solvents [20]. The hydrogen bonding capacity enhances solubility in alcohols and other protic organic solvents while maintaining reasonable aqueous solubility [21].

In organic solvents, methyl (iminomethoxymethyl)-carbamate would be expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, moderate solubility in alcohols, and limited solubility in nonpolar hydrocarbons [26] [27]. The methoxy groups provide some degree of organic character, facilitating dissolution in moderately polar organic media [28].

The bioavailability parameters, including the partition coefficient, suggest that methyl (iminomethoxymethyl)-carbamate would exhibit favorable absorption characteristics in biological systems, with the moderate lipophilicity allowing for membrane permeation while maintaining aqueous solubility for systemic distribution [20] [29].

Table 4: Solubility and Partition Coefficient Properties

PropertyValueBasis
Water Solubility (estimated)Moderate (estimated 10-50 g/L)Similar carbamate compounds
LogP (Partition Coefficient)Estimated -0.5 to 0.5Structural similarity to methyl carbamate
Solubility ClassificationModerately polar compoundPresence of polar functional groups
PolarityPolar due to carbamate and methoxy groupsFunctional group analysis
Hydrogen Bonding CapacityMultiple H-bond acceptors, one H-bond donorMolecular structure analysis

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

Other CAS

40943-37-1

Dates

Last modified: 07-22-2023

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